molecular formula C13H11Cl4NO4 B3970858 2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid

2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid

Cat. No.: B3970858
M. Wt: 387.0 g/mol
InChI Key: KEYACANAMKEDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid is a chlorinated benzoic acid derivative This compound is characterized by the presence of four chlorine atoms and a carbamoyl group attached to a benzoic acid core The oxolan-2-ylmethyl group adds further complexity to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid typically involves multiple steps:

    Chlorination: The starting material, benzoic acid, undergoes chlorination to introduce chlorine atoms at the 2, 3, 4, and 5 positions.

    Carbamoylation: The chlorinated benzoic acid is then reacted with oxolan-2-ylmethylamine to form the carbamoyl derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrachlorobenzoic acid: Lacks the oxolan-2-ylmethylcarbamoyl group, making it less complex.

    2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Contains additional bromine and hydroxyl groups, leading to different chemical properties.

    Tecloftalam: Another chlorinated benzoic acid derivative with different substituents, used in various applications.

Uniqueness

2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid is unique due to the presence of the oxolan-2-ylmethylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl4NO4/c14-8-6(12(19)18-4-5-2-1-3-22-5)7(13(20)21)9(15)11(17)10(8)16/h5H,1-4H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYACANAMKEDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Reactant of Route 4
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Reactant of Route 5
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Reactant of Route 6
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.